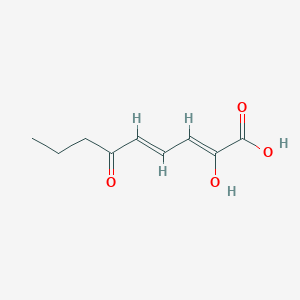
2-Hydroxy-6-oxonona-2,4-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-6-oxonona-2,4-dienoic acid is an alpha,beta-unsaturated monocarboxylic acid that is nona-2,4-dienoic acid carrying hydroxy and oxo substituents at positions 2 and 6 respectively. It has a role as a bacterial xenobiotic metabolite. It is a 6-oxo monocarboxylic acid, a 2-hydroxy monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a 2-hydroxy-6-oxo-nona-2,4-dienoate.
科学的研究の応用
Metabolic Degradation of Aromatic Compounds :
- 2-Hydroxy-6-oxonona-2,4-dienoic acid is identified as a metabolic byproduct in the degradation of biphenyl by Pseudomonas putida, indicating its role in the breakdown of aromatic compounds in bacteria (Catelani et al., 1973).
- The compound also appears as a meta-cleavage product during the microbial degradation of carbazole, highlighting its relevance in the biodegradation pathways of specific pollutants (Riddle et al., 2003).
Structural and Physicochemical Properties :
- Research focusing on the structure and properties of this compound provides insights into its physicochemical characteristics, which are crucial for understanding its behavior in various biochemical pathways (Catelani & Colombi, 1974).
Role in Cholesterol Metabolism :
- This compound is implicated in the cholesterol metabolism of Mycobacterium tuberculosis, indicating its potential relevance in the survival and pathogenicity of this bacterium (Lack et al., 2009).
Enzymatic Mechanisms and Catalysis :
- Studies have explored the enzymatic mechanisms involving this compound, providing insight into the roles of various enzymes in the degradation of complex organic compounds (Horsman et al., 2006).
Biodegradation of Pollutants :
- The compound plays a significant role in the biodegradation of polychlorinated biphenyls (PCBs), with certain bacterial strains capable of transforming PCBs into less harmful products, where this compound serves as an intermediate (Tu et al., 2011).
特性
分子式 |
C9H12O4 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
(2Z,4E)-2-hydroxy-6-oxonona-2,4-dienoic acid |
InChI |
InChI=1S/C9H12O4/c1-2-4-7(10)5-3-6-8(11)9(12)13/h3,5-6,11H,2,4H2,1H3,(H,12,13)/b5-3+,8-6- |
InChIキー |
XUNCLPUITPERRV-GMWFMGJWSA-N |
異性体SMILES |
CCCC(=O)/C=C/C=C(/C(=O)O)\O |
正規SMILES |
CCCC(=O)C=CC=C(C(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6aR,10aR)-9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1261854.png)
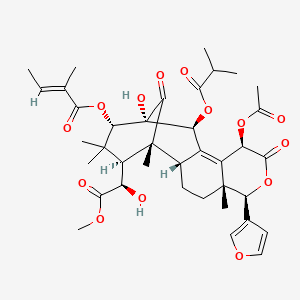
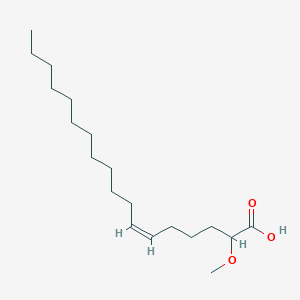

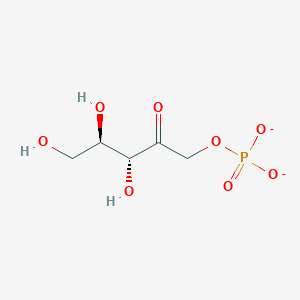

![4-[[(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione](/img/structure/B1261867.png)
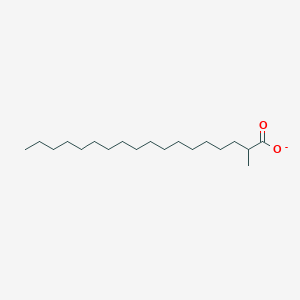
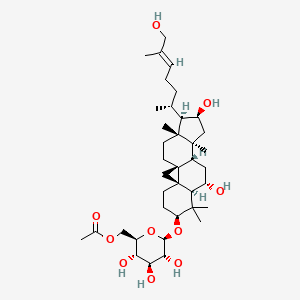
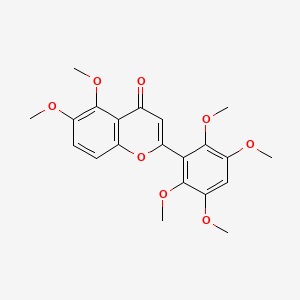
![[(1R,2R,4R,6S,7S,9R,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate](/img/structure/B1261871.png)
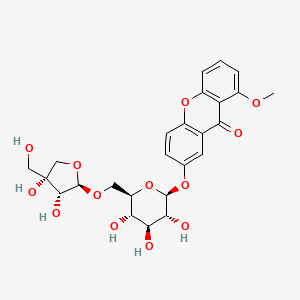
![(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one](/img/structure/B1261874.png)